N-(1-{[2-(1H-indol-3-yl)ethyl]amino}-1-oxobutan-2-yl)-1H-indole-2-carboxamide
Description
N-(1-{[2-(1H-Indol-3-yl)ethyl]amino}-1-oxobutan-2-yl)-1H-indole-2-carboxamide is a structurally complex molecule featuring two indole moieties linked via a carboxamide and an amino-oxobutan-2-yl group. This compound belongs to a class of indole derivatives known for their diverse biological activities, including antimicrobial, anticancer, and enzyme-modulating properties.
Properties
Molecular Formula |
C23H24N4O2 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[1-[2-(1H-indol-3-yl)ethylamino]-1-oxobutan-2-yl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C23H24N4O2/c1-2-18(27-23(29)21-13-15-7-3-5-9-19(15)26-21)22(28)24-12-11-16-14-25-20-10-6-4-8-17(16)20/h3-10,13-14,18,25-26H,2,11-12H2,1H3,(H,24,28)(H,27,29) |
InChI Key |
XSGSKQRCZQWZRT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NCCC1=CNC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{[2-(1H-indol-3-yl)ethyl]amino}-1-oxobutan-2-yl)-1H-indole-2-carboxamide typically involves the reaction between tryptamine and a carboxylic acid derivative. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines. DCC is a dehydrating agent commonly used for the preparation of esters, amides, and anhydrides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-{[2-(1H-indol-3-yl)ethyl]amino}-1-oxobutan-2-yl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-{[2-(1H-indol-3-yl)ethyl]amino}-1-oxobutan-2-yl)-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in modulating biological pathways and as a probe for investigating cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-{[2-(1H-indol-3-yl)ethyl]amino}-1-oxobutan-2-yl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-(1-{[2-(1H-indol-3-yl)ethyl]amino}-1-oxobutan-2-yl)-1H-indole-2-carboxamide and its analogs:
Structural and Functional Insights
Backbone Modifications: The target compound’s dual indole system distinguishes it from analogs like 8 and 9, which incorporate a single indole group paired with aromatic (e.g., 4-chlorophenyl) or aliphatic (e.g., decan-2-yl) substituents. Compound 5 replaces the carboxamide with a carbamimidoyl group, improving hydrogen-bonding capacity and antiparasitic efficacy.
Substituent Effects :
- The adamantane moiety in 5a–y introduces steric bulk, likely improving binding affinity to hydrophobic enzyme pockets (e.g., viral proteases).
- PDAT ’s dimethylated propane-diamine side chain enhances its inhibition of indolethylamine-N-methyltransferase (INMT) compared to PAT , highlighting the role of alkylation in enzyme interaction.
Synthetic Efficiency :
Biological Activity
N-(1-{[2-(1H-indol-3-yl)ethyl]amino}-1-oxobutan-2-yl)-1H-indole-2-carboxamide, a compound featuring an indole structure, is of significant interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and cytotoxic properties, supported by data tables and case studies.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of this compound. Specifically, it has been shown to inhibit the release of pro-inflammatory cytokines such as IL-6 and IL-8 in various cell models.
Case Study:
In a study examining the effects of related compounds on LPS-stimulated human bronchial epithelial (HBE) cells, it was found that derivatives similar to our compound exhibited significant inhibition rates for IL-6 (up to 63%) and IL-8 (up to 49%) at a concentration of 5 μM. This illustrates the potential of indole derivatives in managing inflammatory conditions .
| Compound | IL-6 Inhibition (%) | IL-8 Inhibition (%) |
|---|---|---|
| This compound | 63 | 49 |
| Indomethacin | 50 | 45 |
2. Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The compound showed promising results, particularly against rapidly dividing cells.
Research Findings:
In vitro studies demonstrated that this compound exhibited IC50 values in the micromolar range against A549 lung cancer cells, indicating significant cytotoxicity. The preferential suppression of these cells compared to non-tumor fibroblasts suggests its potential as an anticancer agent .
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| A549 (Lung Cancer) | <10 | High |
| Fibroblasts | >20 | Low |
The mechanism through which this compound exerts its biological effects involves modulation of inflammatory pathways and induction of apoptosis in cancer cells. The compound's structure allows it to interact with specific receptors involved in these pathways, leading to decreased inflammation and enhanced cell death in malignant cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
